molecular formula C15H25Cl2N3O B1574321 DFP-11207

DFP-11207

Cat. No. B1574321
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. Upon oral administration, DFP-11207 binds to and inhibits TS. This reduces thymine nucleotide synthesis, inhibits DNA synthesis and cell division, causes DNA damage and leads to tumor cell apoptosis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

Scientific Research Applications

Thymidylate Synthase Inhibition

DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. It binds to and inhibits TS, reducing thymine nucleotide synthesis, inhibiting DNA synthesis and cell division, and leading to tumor cell apoptosis. TS is crucial for converting deoxyuridine monophosphate to deoxythymidine monophosphate, impacting DNA replication and repair mechanisms, making DFP-11207 a candidate for cancer treatment (Qeios, 2020).

Antitumor Activity and Pharmacokinetics

DFP-11207 exhibits antitumor activity in a dose-dependent manner, as evidenced in human tumor xenografts in nude rats. It combines a 5-fluorouracil (5-FU) pro-drug with inhibitors for enhanced pharmacological activity and decreased gastrointestinal toxicity. Pharmacokinetic analysis indicates that DFP-11207 achieves circulating 5-FU levels conducive to an anti-tumor effect, with a good tolerability profile in patients with solid tumors (Fukushima et al., 2017).

Clinical Trial Insights

A Phase I study involving patients with solid tumors treated with DFP-11207 showed that the drug is well-tolerated with mild myelosuppressive and gastrointestinal side effects. Stable disease was observed in a significant portion of patients, suggesting its potential as a monotherapy or in combination treatment regimens (Ajani et al., 2019).

Preclinical Evaluation

The preclinical evaluation of DFP-11207 shows potential as a new version of oral fluoropyrimidine prodrug. Its unique formulation aims to reduce 5-FU-induced toxicities while retaining antitumor activity. This could make it a promising compound for treating various gastrointestinal cancers, overcoming the limitations of other oral fluoropyrimidines (Fukushima et al., 2017).

properties

Product Name

DFP-11207

Molecular Formula

C15H25Cl2N3O

Appearance

Solid powder

Origin of Product

United States

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